Acetoacetic acid
Overview
Description
Acetoacetic acid, also known as 3-oxobutanoic acid, is an organic compound with the formula CH₃COCH₂COOH. It is the simplest beta-keto acid and is known for its instability. This compound is a weak acid and is commonly found in its conjugate base form, acetoacetate, under physiological conditions . This compound plays a significant role in various biochemical processes, including ketone body metabolism.
Mechanism of Action
Target of Action
Acetoacetic acid, also known as 3-Oxobutanoic acid, is an organic compound and the simplest beta-keto acid . It primarily targets the enzyme Fumarylacetoacetase in humans . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is responsible for the breakdown of the amino acid tyrosine .
Mode of Action
This compound exists as its conjugate base, acetoacetate, under typical physiological conditions . It is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA) . The interaction of this compound with its targets leads to various biochemical reactions, including the release of acetyl CoA and acetoacetate .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is formed by three routes :
In mammals, acetoacetate produced in the liver is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus . It is then converted back to acetoacetyl CoA, broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .
Pharmacokinetics
It is known that the compound is soluble in water and organic solvents , suggesting that it may have good bioavailability
Result of Action
The action of this compound results in the production of energy. Heart muscle and renal cortex prefer acetoacetate over glucose . The brain also uses acetoacetate when glucose levels are low due to fasting or diabetes . Thus, the molecular and cellular effects of this compound’s action primarily involve energy production and metabolic regulation.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its keto-enol tautomerisation is strongly solvent-dependent, with the keto form dominating in polar solvents (98% in water) and the enol form accounting for 25-49% of material in non-polar solvents . Furthermore, this compound is generally generated at 0 °C and used in situ immediately , suggesting that temperature may also influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Acetoacetic acid is primarily produced in the liver mitochondria from acetyl-CoA. It exists in equilibrium with its conjugate base, acetoacetate. The compound is involved in several biochemical reactions, including the synthesis and degradation of ketone bodies. Enzymes such as thiolase, which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, and acetoacetate decarboxylase, which converts acetoacetate to acetone, play significant roles in these processes .
Cellular Effects
This compound influences various cellular processes, including energy production and metabolic regulation. It serves as an alternative energy source for tissues like the heart and renal cortex, which prefer acetoacetate over glucose. In the brain, this compound is utilized during periods of low glucose availability, impacting cell signaling pathways and gene expression related to energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with enzymes and other biomolecules. It is converted to acetoacetyl-CoA, which is then broken down into two acetyl-CoA molecules by thiolase. These acetyl-CoA molecules enter the citric acid cycle, contributing to ATP production. Additionally, this compound can be reduced to D-β-hydroxybutyrate, which is oxidized back to acetoacetate in peripheral tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade, impacting its efficacy in biochemical assays. Long-term studies have shown that this compound can influence cellular function, including changes in metabolic flux and gene expression, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it serves as an efficient energy source, while high doses can lead to metabolic acidosis and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular metabolism and energy production changes significantly with varying concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including ketogenesis and ketolysis. It is synthesized from acetyl-CoA via the action of thiolase and HMG-CoA synthase. This compound can be converted to acetone or reduced to D-β-hydroxybutyrate, both of which are important for energy production during periods of low glucose availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It readily crosses the blood-brain barrier and is taken up by tissues that utilize it as an energy source. The localization and accumulation of this compound can influence its activity and function in different cellular compartments .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it is synthesized and utilized. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of this compound is crucial for its role in energy metabolism and cellular function .
Preparation Methods
Acetoacetic acid can be synthesized through several methods. One common method involves the hydrolysis of diketene. The esters of this compound are produced via reactions between diketene and alcohols, and the acid itself can be prepared by the hydrolysis of these esters . Industrially, this compound is generated at low temperatures (around 0°C) and used immediately due to its instability .
Chemical Reactions Analysis
Acetoacetic acid undergoes various chemical reactions, including:
Decarboxylation: this compound readily decarboxylates to form acetone and carbon dioxide.
Esterification: The acid can react with alcohols to form esters, such as ethyl acetoacetate.
Keto-enol tautomerism: This compound displays keto-enol tautomerism, with the enol form being stabilized by conjugation and intramolecular hydrogen bonding.
Common reagents used in these reactions include strong bases like sodium ethoxide for deprotonation and alkyl halides for nucleophilic substitution . Major products formed from these reactions include substituted ketones and esters .
Scientific Research Applications
Acetoacetic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Acetoacetic acid is often compared with other ketone bodies, such as beta-hydroxybutyric acid and acetone. While this compound and beta-hydroxybutyric acid are true ketone bodies, acetone is a byproduct of their metabolism . Beta-hydroxybutyric acid is more stable and serves as a major energy source during ketosis, whereas this compound is less stable and more reactive . The unique keto-enol tautomerism of this compound distinguishes it from other similar compounds .
Similar compounds include:
- Beta-hydroxybutyric acid
- Acetone
- Acetylacetic acid
This compound’s instability and reactivity make it a valuable intermediate in various biochemical and industrial processes .
Properties
IUPAC Name |
3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHALXBUFZDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |
Record name | Acetoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202441 | |
Record name | Acetoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
237.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-50-4 | |
Record name | Acetoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36.5 °C | |
Record name | Acetoacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acetoacetic acid is primarily produced in the liver from fatty acids through a process called ketogenesis. This occurs when glucose availability is limited, such as during fasting or adherence to a ketogenic diet. [, ]
A: this compound, along with other ketone bodies, can be utilized by various tissues, including the brain, heart, and muscles, as an alternative energy source when glucose is scarce. [, , ]
A: Yes, insulin deficiency in diabetic rats has been shown to reduce this compound uptake by muscle tissue. This impaired utilization is believed to contribute to diabetic ketoacidosis. [] Additionally, insulin, along with glucose, can increase this compound uptake by muscle fiber groups in both control and depancreatized rats. []
A: Research using radiolabeled this compound has demonstrated its incorporation into cholesterol by surviving rat liver slices, indicating its role as a precursor in cholesterol biosynthesis. [, ]
A: Yes, studies have shown that this compound can be produced from phenylalanine and tyrosine in the liver. This conversion involves several metabolic steps, ultimately leading to the formation of this compound as a four-carbon unit. [, ]
A: this compound undergoes two main metabolic changes: interconversion with β-hydroxybutyric acid and oxidative breakdown. While the liver exhibits minimal this compound destruction, the kidney demonstrates significant breakdown capacity. [] Notably, rat kidney slices have been observed to form glucose from this compound, highlighting a potential connection between fat and carbohydrate metabolism. []
A: Studies in rats have shown that exposure to altitude hypoxia can increase plasma this compound levels, particularly in younger animals. This suggests a possible role for this compound as an energy substrate, especially for the developing central nervous system. []
ANone: The molecular formula of this compound is C4H6O3, and its molecular weight is 102.09 g/mol.
ANone: this compound exists in equilibrium with its enol tautomer. The keto form is CH3C(=O)CH2COOH, and the enol form is CH3C(OH)=CHCOOH.
A: The incorporation of fluorine into this compound, creating derivatives like 2-fluorothis compound and 4-fluoro-3-hydroxybutyric acid, can significantly alter the molecule's acidity. For example, in 4,4,4-trifluorothis compound, both the carboxylic acid group and the enolic hydroxyl group are significantly more acidic compared to the unfluorinated this compound. This modification can influence the molecule's biological activity and metabolic fate. []
A: this compound is commonly measured in biological samples like blood and urine using various methods. One common approach is a colorimetric assay employing sodium nitroprusside. This method relies on the development of a characteristic color change in the presence of this compound and an alkali, which can then be quantified spectrophotometrically. []
A: Yes, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors offer sensitive and specific alternatives for this compound quantification. These techniques provide accurate measurements even in complex biological matrices. []
A: One challenge is the potential interference from other compounds present in biological samples. For example, acetone, glucose, and certain antibiotics can interfere with the kinetic Jaffé reaction, a common method for creatinine measurement, potentially affecting this compound measurements as well. [, ]
A: Stable isotope labeling, such as using deuterium (2H), allows researchers to track the fate of this compound within metabolic pathways. By analyzing the incorporation of labeled atoms into downstream metabolites, researchers can gain valuable insights into the metabolic flux and transformations of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.